molecular formula C22H27FN4O2 B2720390 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 900005-76-7

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No. B2720390
CAS RN: 900005-76-7
M. Wt: 398.482
InChI Key: SZXKNIUWYQKJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Pharmacokinetics

One study focused on the metabolism of LY654322, a compound related to the given chemical structure, highlighting its rapid clearance in rats and dogs through renal excretion and metabolism. This research shed light on the complex metabolic pathways and the formation of unusual metabolites, indicating the importance of understanding the pharmacokinetics and metabolic fate of novel compounds for therapeutic applications (Borel et al., 2011).

Material Science and Chemical Sensors

Research in material science has led to the development of fluoroionophores from derivatives similar to the given chemical structure. These compounds exhibit spectral diversity when interacting with metal cations, with specific chelation to Zn+2. This property is significant for designing selective sensors for metal ions in various environmental and biological contexts (Hong et al., 2012).

Chemical Synthesis and Reactivity

In the field of chemical synthesis, studies have explored the reactivity of compounds containing dimethylamino groups towards the creation of pyrazolopyridine derivatives. These compounds have demonstrated significant potential in exhibiting antioxidant, antitumor, and antimicrobial activities, showcasing the versatility of these chemical structures in synthesizing new pharmacologically active molecules (El‐Borai et al., 2013).

Novel Pharmacological Targets

Another study investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption, utilizing a compound similar to the given structure as a selective antagonist. This research offers insights into new pharmacological targets for treating binge eating and possibly other eating disorders with a compulsive component, emphasizing the therapeutic potential of such chemical structures (Piccoli et al., 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-26(2)17-11-9-16(10-12-17)20(27-13-5-6-14-27)15-24-21(28)22(29)25-19-8-4-3-7-18(19)23/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXKNIUWYQKJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

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